![molecular formula C14H12ClN3OS B1389522 7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1204297-22-2](/img/structure/B1389522.png)
7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
The compound “7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine” is a chemical with the CAS Number: 1204297-22-2 . It has a molecular weight of 305.79 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 7-chloro-4-methoxy-N-(4-pyridinylmethyl)-1,3-benzothiazol-2-amine . The InChI code for the compound is 1S/C14H12ClN3OS/c1-19-11-3-2-10(15)13-12(11)18-14(20-13)17-8-9-4-6-16-7-5-9/h2-7H,8H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 305.79 . The InChI code for the compound is 1S/C14H12ClN3OS/c1-19-11-3-2-10(15)13-12(11)18-14(20-13)17-8-9-4-6-16-7-5-9/h2-7H,8H2,1H3,(H,17,18) .Scientific Research Applications
Pharmaceutical Industry
Benzo[d]thiazol derivatives are widely used in the pharmaceutical industry due to their therapeutic properties. They have been applied as anticonvulsants , analgesics , anti-diabetics , anticancer , and antiviral agents .
Antimicrobial Agents
Compounds with a benzo[d]thiazol structure have been utilized as potent antimicrobial and antibacterial agents , which could make them valuable in developing new antibiotics .
Anti-inflammatory Applications
These derivatives can also serve as nonsteroidal anti-inflammatory drugs (NSAIDs) , which are essential for treating various inflammatory disorders .
Anticancer Research
The unique structures of benzothiazole derivatives make them promising candidates for exploring new anti-tumor small molecule drugs that possess both anti-inflammatory and anticancer properties .
Neurological Disorders
Research has indicated potential antidepressant and anticonvulsant effects of benzo[d]thiazol derivatives, suggesting their use in treating neurological disorders .
Antioxidant Properties
Some thiazole derivatives have been synthesized and tested for their antioxidant properties, which is crucial in combating oxidative stress-related diseases .
properties
IUPAC Name |
7-chloro-4-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-19-11-3-2-10(15)13-12(11)18-14(20-13)17-8-9-4-6-16-7-5-9/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXVPFBAHUWHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184609 | |
Record name | 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204297-22-2 | |
Record name | 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-4-methoxy-N-(4-pyridinylmethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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